methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride
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Overview
Description
MethylN-[(azetidin-2-yl)methyl]carbamatehydrochloride is a chemical compound with the molecular formula C6H13ClN2O2. It is known for its unique structure, which includes an azetidine ring, a carbamate group, and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride typically involves the reaction of azetidine with methyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalyst: Base catalysts like triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
MethylN-[(azetidin-2-yl)methyl]carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base catalyst.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
MethylN-[(azetidin-2-yl)methyl]carbamatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride
- Methyl N-(azetidin-3-yl)carbamate hydrochloride
- 3-(Prop-1-en-2-yl)azetidin-2-one
Uniqueness
MethylN-[(azetidin-2-yl)methyl]carbamatehydrochloride is unique due to its specific combination of an azetidine ring and a carbamate group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H13ClN2O2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
methyl N-(azetidin-2-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-4-5-2-3-7-5;/h5,7H,2-4H2,1H3,(H,8,9);1H |
InChI Key |
MVRDQOCQXXRUGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1CCN1.Cl |
Origin of Product |
United States |
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